molecular formula C10H12BrFN2 B8453121 1-(4-Bromo-2-fluorophenyl)piperazine

1-(4-Bromo-2-fluorophenyl)piperazine

Cat. No.: B8453121
M. Wt: 259.12 g/mol
InChI Key: GSGNTIDOVSIKFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-2-fluorophenyl)piperazine is a useful research compound. Its molecular formula is C10H12BrFN2 and its molecular weight is 259.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H12BrFN2

Molecular Weight

259.12 g/mol

IUPAC Name

1-(4-bromo-2-fluorophenyl)piperazine

InChI

InChI=1S/C10H12BrFN2/c11-8-1-2-10(9(12)7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2

InChI Key

GSGNTIDOVSIKFG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate (885 mg, 3 mmol) in 8 mL of aq HBr was added a solution of NaNO2 (228 mg, 3.3 mmol) in 2 mL of H2O at 0° C., then the mixture was stirred at 0° C. for 40 minutes. After that, the mixture was poured into a solution of CuBr (905 mg, 6.3 mmol) in 8 mL aq HBr at 0° C. The reaction was heated to 60° C. and stirred for 2 hours. After cooling, the mixture was based with 2M NaOH to pH=8-9 and extracted with EA, washed with H2O and brine, dried and concentrated to give black solid. MS (m/z): 261 (M+H)+
Quantity
885 mg
Type
reactant
Reaction Step One
Name
Quantity
228 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
CuBr
Quantity
905 mg
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.